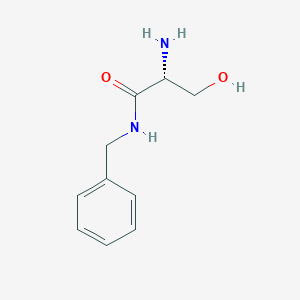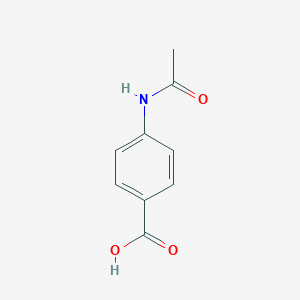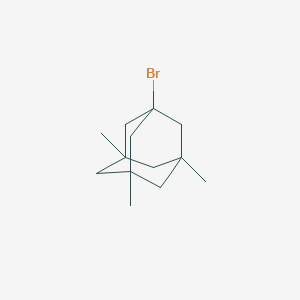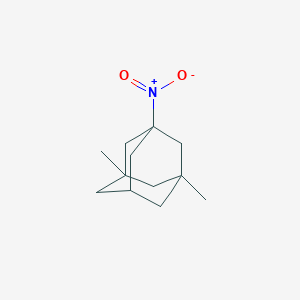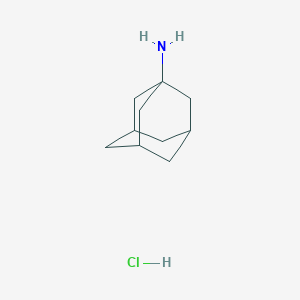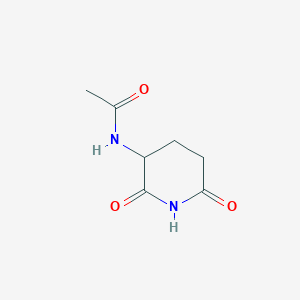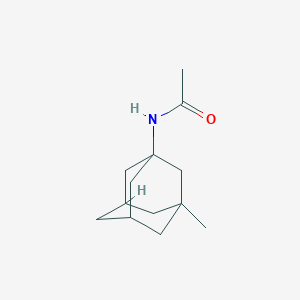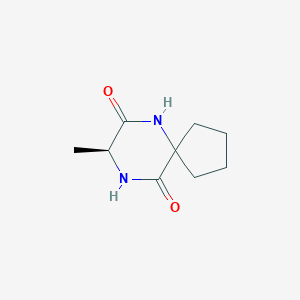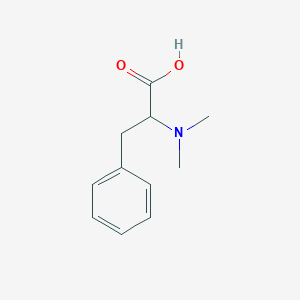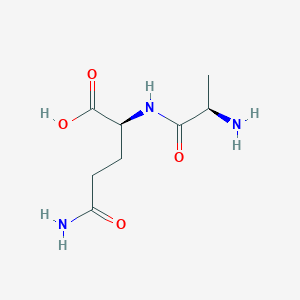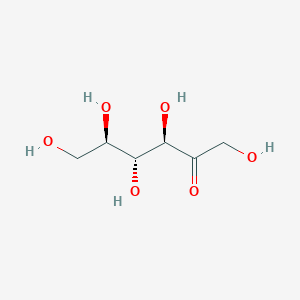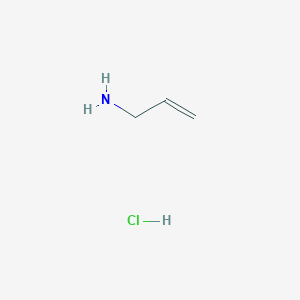
トランス-4,5-ジヒドロベンゾ(a)ピレン-4,5-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol: is a chemical compound with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol . This compound is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon. It is primarily used in scientific research, particularly in studies related to its biochemical properties and potential effects on biological systems .
科学的研究の応用
Chemistry: trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is used as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs) and their chemical behavior .
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects .
Medicine: Research involving trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol aims to elucidate its role in the development of certain diseases, including cancer .
Industry: While its industrial applications are limited, the compound is used in research settings to develop new materials and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol typically involves the reduction of benzo[a]pyrene. One common method includes the use of catalytic hydrogenation, where benzo[a]pyrene is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
化学反応の分析
Types of Reactions:
Reduction: The compound can be further reduced to form various dihydro derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) in the presence of catalysts like Pd/C is used for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and other electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various dihydro derivatives.
Substitution Products: Halogenated derivatives and other substituted compounds.
作用機序
trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol exerts its effects primarily through interactions with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis . The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components .
類似化合物との比較
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
trans-7,8-Dihydrobenzo[a]pyrene-7,8-diol: Another dihydrodiol derivative of benzo[a]pyrene with similar biochemical properties.
Benzo[a]pyrene-4,5-epoxide: An epoxide derivative that is also studied for its mutagenic and carcinogenic effects.
Uniqueness: trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is unique due to its specific dihydrodiol structure, which influences its chemical reactivity and interactions with biological systems. Its distinct properties make it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
特性
CAS番号 |
37571-88-3 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
InChIキー |
OYOQHRXJXXTZII-PMACEKPBSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
異性体SMILES |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
正規SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(4R,5R)-rel-4,5-Dihydrobenzo[a]pyrene-4,5-diol; trans-4,5-Dihydrobenzo[a]pyrene-4,5-diol; (±)-Benzo[a]pyrene-trans-4,5-dihydrodiol; 4,5-Dihydrobenzo[a]pyrene-4,5-trans-(e,e)-diol; Benzo[a]pyrene-trans-4,5-dihydrodiol; trans-4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene; trans-4,5-Dihydrodiolbenzo[a]pyrene; trans-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


